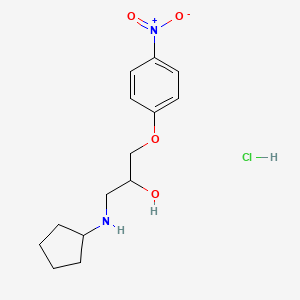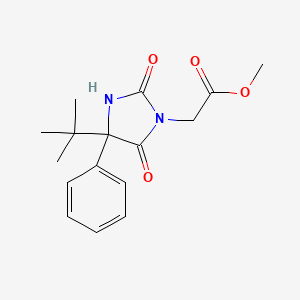
1-(cyclopentylamino)-3-(4-nitrophenoxy)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(cyclopentylamino)-3-(4-nitrophenoxy)-2-propanol hydrochloride, also known as NPA, is a chemical compound that has been used in scientific research for many years. It is a potent and selective inhibitor of protein kinase A (PKA), which is an enzyme that plays a critical role in many cellular processes. In
Mécanisme D'action
1-(cyclopentylamino)-3-(4-nitrophenoxy)-2-propanol hydrochloride works by binding to the regulatory subunit of PKA, which prevents the catalytic subunit from being activated. This leads to a decrease in PKA activity and downstream signaling pathways, which can have a variety of effects depending on the specific cellular context.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(cyclopentylamino)-3-(4-nitrophenoxy)-2-propanol hydrochloride are complex and depend on a variety of factors, including the specific cell type, the concentration of 1-(cyclopentylamino)-3-(4-nitrophenoxy)-2-propanol hydrochloride used, and the duration of exposure. Some of the effects that have been observed include inhibition of cell proliferation, induction of apoptosis, and modulation of ion channels and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(cyclopentylamino)-3-(4-nitrophenoxy)-2-propanol hydrochloride is its selectivity for PKA, which allows researchers to specifically target this enzyme without affecting other signaling pathways. However, 1-(cyclopentylamino)-3-(4-nitrophenoxy)-2-propanol hydrochloride can also have off-target effects at high concentrations, which can complicate data interpretation. Additionally, the use of 1-(cyclopentylamino)-3-(4-nitrophenoxy)-2-propanol hydrochloride in animal studies can be challenging due to its poor solubility and stability.
Orientations Futures
There are many potential future directions for research on 1-(cyclopentylamino)-3-(4-nitrophenoxy)-2-propanol hydrochloride and its effects on PKA signaling. One area of interest is the development of more potent and selective inhibitors of PKA, which could have therapeutic applications in diseases such as cancer and heart disease. Additionally, further studies are needed to better understand the complex biochemical and physiological effects of 1-(cyclopentylamino)-3-(4-nitrophenoxy)-2-propanol hydrochloride, and to identify potential off-target effects that could impact data interpretation.
Applications De Recherche Scientifique
1-(cyclopentylamino)-3-(4-nitrophenoxy)-2-propanol hydrochloride has been widely used in scientific research to study the role of PKA in various cellular processes. It has been shown to be a potent inhibitor of PKA activity in vitro and in vivo, and has been used to investigate the role of PKA in processes such as cell proliferation, differentiation, and apoptosis. 1-(cyclopentylamino)-3-(4-nitrophenoxy)-2-propanol hydrochloride has also been used to study the effects of PKA inhibition on the cardiovascular system, as well as in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
1-(cyclopentylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c17-13(9-15-11-3-1-2-4-11)10-20-14-7-5-12(6-8-14)16(18)19;/h5-8,11,13,15,17H,1-4,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNVLPDVYVDONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(COC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795341 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Cyclopentylamino)-3-(4-nitrophenoxy)-2-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-N-phenyl-1-piperazinecarboxamide](/img/structure/B4178060.png)
![5-bromo-2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid hydrochloride](/img/structure/B4178063.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide](/img/structure/B4178071.png)

![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B4178080.png)
![5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(2-phenylethyl)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4178084.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(methylthio)propanamide](/img/structure/B4178092.png)


![1-[(4-bromophenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4178125.png)
![ethyl 3-methyl-6-(4-morpholinyl)-1-phenyl-4-(trifluoromethyl)-1,4-dihydropyrazolo[4,3-e][1,3]oxazine-4-carboxylate](/img/structure/B4178130.png)


![1-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B4178155.png)